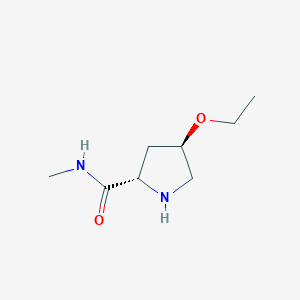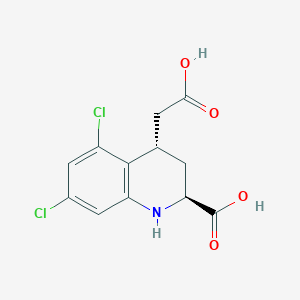![molecular formula C7H7NO2 B12880701 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one is a heterocyclic compound that features a fused pyrrole and oxazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various natural products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one involves the oxa-Pictet-Spengler reaction. This reaction entails the formation of carbon-carbon and carbon-oxygen bonds between a substituted 2-(1H-pyrrol-1-yl)ethan-1-ol and an aldehyde or ketone, with p-toluenesulfonic acid (pTSA) serving as a suitable catalyst . Another method involves the use of 2-pyrrolyltrichloroacetone as the starting material, followed by monoesterification with ethylene glycol, chlorine displacement of the hydroxy group, and subsequent cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antioxidant and antitumor properties.
Industry: The compound is used in the development of pharmaceuticals and other bioactive molecules.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the production of reactive oxygen species in high-glucose-stimulated mesangial cells in a dose- and time-dependent manner . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound has been studied for its antileishmanial activity.
3,4-Dihydro-1H-1,4-oxazino[4,3-a]indoles: These compounds have potential antidepressant activity.
1H-3,4-Dihydropyrrolo[1,2-a]pyrazin-1-one: This compound is synthesized from 2-pyrrolyltrichloroacetone and has unique structural features.
Uniqueness
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one is unique due to its fused pyrrole and oxazine ring system, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H7NO2 |
|---|---|
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
3,4-dihydropyrrolo[2,1-c][1,4]oxazin-1-one |
InChI |
InChI=1S/C7H7NO2/c9-7-6-2-1-3-8(6)4-5-10-7/h1-3H,4-5H2 |
InChI-Schlüssel |
QMBLMUDKTANVPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)C2=CC=CN21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12880629.png)
![2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12880633.png)
![2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12880641.png)







![(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B12880688.png)
![(4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12880693.png)
